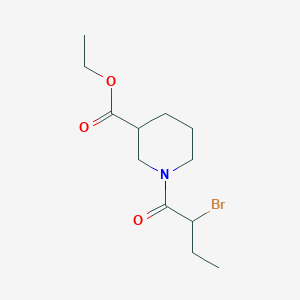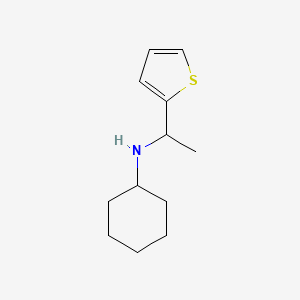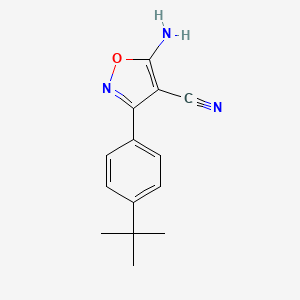![molecular formula C14H22N2O5 B1326796 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid CAS No. 1142214-60-5](/img/structure/B1326796.png)
3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid is a complex organic molecule that likely contains a cyclopropane ring, a piperazine moiety, and multiple carbonyl groups including an ethoxycarbonyl group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related piperazine-containing compounds involves multiple steps, including the formation of piperazine rings and the introduction of various substituents. For example, the synthesis of 1,4-piperazine-2,5-diones from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate involves six steps and yields a compound with potential for hydrogen-bonding networks . Similarly, the synthesis of 3,6-diethoxycarbonyl-1,4-dimethyl-2,5-piperazinedione from diethyl methylaminomalonate suggests a route that could be adapted for the synthesis of the target compound by modifying the substituents on the piperazine ring .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often complex, with the potential for polymorphism as seen in the study of 1,4-piperazine-2,5-diones . The presence of multiple functional groups can lead to various hydrogen-bonding patterns, which can be studied using techniques such as single-crystal X-ray analysis. These techniques can also provide insights into the solution aggregation behavior of such compounds.
Chemical Reactions Analysis
Piperazine compounds can undergo a range of chemical reactions. For instance, the reaction of 3,6-diethoxycarbonyl-1,4-dimethyl-2,5-piperazinedione with NaH and S2Cl2 leads to the formation of dithio and tetrathio derivatives, which are structurally related to fungal metabolites . This suggests that the target compound may also be amenable to reactions that introduce sulfur atoms or other heteroatoms into the structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be inferred from spectroscopic studies. For example, NMR techniques such as DEPT, H-H COSY, HMQC, and HMBC have been used to make complete assignments for dihydrochloride salts of piperazine compounds . These techniques could be applied to the target compound to determine its structure and to understand its behavior in different environments.
科学的研究の応用
Crystal Structure Analysis
The compound has been studied for its crystal structure, providing insights into its molecular conformation and potential applications in materials science. The study by Faizi et al. (2016) on a related compound, 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals the conformation of molecules in the crystal structure, which is crucial for understanding its physical and chemical properties (Faizi, Ahmad, & Golenya, 2016).
Synthesis and Chemical Properties
Research has focused on synthesizing and understanding the chemical properties of compounds with structures similar to 3-{[4-(Ethoxycarbonyl)piperazin-1-yl]carbonyl}-2,2-dimethylcyclopropanecarboxylic acid. Veerman et al. (2003) explored the synthesis of piperazine-3-ones, which may inform the synthesis of similar compounds (Veerman et al., 2003).
Polymer Synthesis
Hattori and Kinoshita (1979) conducted studies on synthesizing polyamides containing uracil and adenine, with the use of piperazine in the synthesis process. This research indicates potential applications of similar compounds in the development of novel polymers (Hattori & Kinoshita, 1979).
Drug Design and Therapeutic Applications
A novel multi-target therapeutic approach to neuroprotection for Alzheimer's disease was explored by Lecanu et al. (2010), involving a compound structurally related to this compound. This indicates potential applications in drug design and therapy (Lecanu et al., 2010).
Antimicrobial Properties
Patel et al. (2011) investigated the synthesis and antimicrobial activity of new pyridine derivatives, incorporating piperazine structures. This suggests potential antimicrobial applications of compounds similar to this compound (Patel, Agravat, & Shaikh, 2011).
Safety and Hazards
特性
IUPAC Name |
3-(4-ethoxycarbonylpiperazine-1-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O5/c1-4-21-13(20)16-7-5-15(6-8-16)11(17)9-10(12(18)19)14(9,2)3/h9-10H,4-8H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKEUMSMIKTFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2C(C2(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)
![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)
![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)





![(3-Isopropoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1326731.png)


![4-{[6-(3-Fluorophenyl)pyridazin-3-YL]-amino}benzoic acid](/img/structure/B1326742.png)
